molecular formula C15H15N3O2 B4503817 3-[(anilinocarbonyl)amino]-2-methylbenzamide

3-[(anilinocarbonyl)amino]-2-methylbenzamide

Cat. No.: B4503817
M. Wt: 269.30 g/mol
InChI Key: CLENXHWUFIODMG-UHFFFAOYSA-N
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Description

3-[(anilinocarbonyl)amino]-2-methylbenzamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.116426730 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Repair and Cellular Processes

3-Aminobenzamide, a compound structurally related to 3-[(anilinocarbonyl)amino]-2-methylbenzamide, has been extensively studied for its role in DNA repair mechanisms. It is known as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in the repair of DNA damage. Studies have shown that 3-aminobenzamide can influence DNA break frequencies and repair replication in cells damaged by alkylating agents, suggesting a regulatory role of poly(ADP-ribose) synthesis in DNA repair processes (Cleaver et al., 1985), (Lubet et al., 1984).

Modulation of Cellular Metabolism

Research has indicated that 3-aminobenzamide affects various cellular metabolic processes beyond DNA repair. It has been shown to influence DNA precursor metabolism, highlighting the broad cellular effects of PARP inhibition. These findings underscore the complexity of 3-aminobenzamide's cellular actions and the need for careful interpretation of experiments using this inhibitor (Milam et al., 1986), (Milam & Cleaver, 1984).

Chemical Synthesis and Material Science

Beyond biological applications, compounds like this compound have implications in material science. For instance, the synthesis and characterization of novel aromatic polyimides involving similar molecular structures demonstrate the utility of these compounds in developing advanced materials with potential applications in electronics, coatings, and aerospace technologies (Butt et al., 2005).

Implications for Drug Development

The modulation of DNMT1 activity by ADP-ribose polymers, investigated through the inhibition by 3-aminobenzamide, highlights the intersection of poly(ADP-ribosyl)ation with DNA methylation processes. These insights contribute to understanding the epigenetic implications of PARP inhibitors, potentially guiding the development of therapeutic strategies targeting cancer and other diseases where DNA methylation plays a crucial role (Reale et al., 2005).

Properties

IUPAC Name

2-methyl-3-(phenylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-12(14(16)19)8-5-9-13(10)18-15(20)17-11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLENXHWUFIODMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)NC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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